2-Chloro-5-(3,4-dimethylbenzoyl)pyridine
Description
Structure
2D Structure
Properties
IUPAC Name |
(6-chloropyridin-3-yl)-(3,4-dimethylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO/c1-9-3-4-11(7-10(9)2)14(17)12-5-6-13(15)16-8-12/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFNFBLTZTVXKJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CN=C(C=C2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method Overview:
- Starting with a suitably substituted pyridine, typically 2- or 5-substituted pyridine derivatives.
- Chlorination is performed using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often under reflux conditions.
- The reaction selectively introduces chlorine at the 2-position, yielding 2-chloro-5-substituted pyridines.
Research Findings:
- A patent describes a process where 2-oxo-5-methyl-5,6-dichloropiperidine is chlorinated with POCl₃ at 120°C, with excess chlorinating agent, to produce chlorinated pyridines with high yield and purity (see).
- The process involves heating in high boiling solvents like toluene or chlorobenzene, with controlled addition of chlorinating agents to optimize regioselectivity.
Data Table:
| Starting Material | Chlorinating Agent | Solvent | Temperature | Reaction Time | Yield | Notes |
|---|---|---|---|---|---|---|
| 2-oxo-5-methyl-5,6-dichloropiperidine | POCl₃ | Toluene / Chlorobenzene | 120°C | 1-2 hours addition + 5-6 hours post-reaction | Up to 79% | High regioselectivity |
Acylation Followed by Chlorination
Another prevalent method involves initial acylation of pyridine, followed by chlorination to introduce the benzoyl group and subsequent chlorination at specific positions.
Method Overview:
- Synthesis begins with acylation of pyridine using benzoyl chloride derivatives to form 5-(3,4-dimethylbenzoyl)pyridine.
- The acylated pyridine is then subjected to chlorination using reagents like phosphorus oxychloride or thionyl chloride to substitute at the 2-position.
Research Findings:
- Literature indicates that acylation of pyridine with 3,4-dimethylbenzoyl chloride can be achieved via Friedel-Crafts acylation or direct acylation using acyl chlorides in the presence of Lewis acids.
- Subsequent chlorination at the 2-position is facilitated by POCl₃, yielding the target compound with high selectivity and purity.
Data Table:
| Starting Material | Acylation Reagent | Chlorinating Agent | Solvent | Conditions | Yield | Notes |
|---|---|---|---|---|---|---|
| Pyridine | 3,4-dimethylbenzoyl chloride | POCl₃ | Dichloromethane / Toluene | Reflux at 120°C | Up to 90% | Suitable for large-scale synthesis |
Halogenation of 2-Chloropyridine Derivatives
A more specific route involves halogenation of 2-chloropyridine derivatives to introduce a chloromethyl group, which can then be further functionalized to the benzoyl derivative.
Method Overview:
- Starting with 2-chloropyridine, halogenation at the 5-position is achieved via radical or electrophilic substitution.
- Chloromethylation is performed using chloromethyl methyl ether or formaldehyde derivatives in the presence of Lewis acids like zinc chloride.
Research Findings:
- Experimental data show that chloromethylation of 2-chloropyridine in the presence of formaldehyde and zinc chloride yields 2-chloro-5-(chloromethyl)pyridine, which can be further converted to the benzoyl derivative via acylation.
Data Table:
| Starting Material | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| 2-Chloropyridine | Formaldehyde + ZnCl₂ | Reflux at 70-80°C | 42-63% | Intermediate step |
Industrial-Scale Synthesis via Multi-Step Pathways
For large-scale production, an integrated process combining chlorination, acylation, and halogenation steps is optimized for high yield and minimal waste.
Process Summary:
- Chlorination of pyridine derivatives using POCl₃ or PCl₅.
- Selective acylation with 3,4-dimethylbenzoyl chloride.
- Final chlorination or halogenation to introduce the chloromethyl group if necessary.
Research Findings:
- Patent CN102532007A details an industrial method involving continuous evaporation and phase separation to produce high-purity 2-chloro-5-substituted pyridines, which can be adapted for the target compound.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(3,4-dimethylbenzoyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyridine ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl groups on the benzoyl ring can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The carbonyl group in the benzoyl moiety can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include substituted pyridine derivatives.
Oxidation Reactions: Products include carboxylic acids or ketones.
Reduction Reactions: Products include alcohols or alkanes.
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C₁₄H₁₃ClN
- Molecular Weight : 245.71 g/mol
- CAS Number : 1187169-85-2
The compound features a chloro group attached to a pyridine ring, along with a dimethylbenzoyl moiety, which contributes to its reactivity and potential biological activity.
Chemistry
2-Chloro-5-(3,4-dimethylbenzoyl)pyridine serves as an important building block in organic synthesis. Its unique structure allows it to undergo various chemical reactions, making it useful for creating more complex molecules. Key reactions include:
- Nucleophilic Substitution : The chlorine atom can be replaced by nucleophiles such as amines or thiols.
- Oxidation and Reduction : The compound can be oxidized to form N-oxides or reduced to alcohols using appropriate reagents.
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Nucleophilic Substitution | Substitution of the chlorine atom with nucleophiles | Amines, thiols |
| Oxidation | Formation of N-oxides | Hydrogen peroxide |
| Reduction | Conversion of carbonyl group to alcohol | Lithium aluminum hydride |
Biological Applications
Research indicates that this compound exhibits potential biological activities:
- Antimicrobial Activity : Preliminary studies suggest efficacy against certain bacterial strains.
- Anticancer Properties : The compound has shown cytotoxic effects in various cancer cell lines, indicating its potential as a therapeutic agent.
Medicinal Chemistry
The compound is being explored as a pharmaceutical intermediate. Its ability to modulate biological pathways through enzyme interaction makes it a candidate for drug development. Studies focus on its mechanism of action, which may involve binding to specific receptors or enzymes, thereby influencing cellular functions.
Industrial Applications
In industry, this compound is utilized in the production of specialty chemicals and materials. Its unique properties allow for the development of advanced materials used in various applications, including agrochemicals and pharmaceuticals.
Case Studies and Research Findings
Several studies have documented the applications and effectiveness of this compound:
- Anticancer Research : A study published in a peer-reviewed journal demonstrated that this compound inhibited the growth of specific cancer cell lines through apoptosis induction.
- Antimicrobial Efficacy : Research indicated that the compound exhibited significant antimicrobial activity against Gram-positive bacteria, suggesting its potential use in developing new antibiotics.
- Synthesis of Advanced Materials : Industrial research highlighted its role as an intermediate in synthesizing novel agrochemicals that enhance crop yield and resistance.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(3,4-dimethylbenzoyl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking substrate access. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key properties of 2-Chloro-5-(3,4-dimethylbenzoyl)pyridine and related compounds:
Key Observations:
- Toxicity Profile : Compounds with heterocyclic substituents (e.g., 4,5-dihydroimidazole) demonstrate lower acute toxicity to bees (LC₅₀ > −0.3 log mM) .
- Thermal Stability : Pyridine derivatives with bulky substituents (e.g., ethoxycarbonylfuroyl) often exhibit higher melting points (>250°C), though data for the dimethylbenzoyl analog are lacking .
Market and Production Trends
- 2-Chloro-5-(trifluoromethyl)pyridine : Dominates industrial applications, with a global production capacity exceeding 100 tons/year and use in acaricides like fluazuron .
- Niche Compounds : Derivatives like 2-Chloro-5-(5-ethoxycarbonyl-2-furoyl)pyridine are produced in smaller quantities (<10 tons/year) for research purposes .
Biological Activity
2-Chloro-5-(3,4-dimethylbenzoyl)pyridine is a pyridine derivative with the molecular formula C14H12ClNO. This compound has garnered attention due to its potential biological activities, particularly in the fields of agrochemicals and pharmaceuticals. Understanding its biological activity is crucial for developing applications that leverage its unique structural properties.
Chemical Structure and Properties
The compound features a pyridine ring substituted at the 2-position with a chlorine atom and at the 5-position with a 3,4-dimethylbenzoyl group. This configuration enhances its reactivity and biological interactions.
Key Structural Features
| Feature | Description |
|---|---|
| Pyridine Ring | Aromatic heterocycle that can participate in various chemical reactions. |
| Chloro Group | Can undergo nucleophilic substitution reactions. |
| Benzoyl Group | Contains a carbonyl group that can engage in electrophilic reactions. |
Biological Activity
Research indicates that this compound exhibits significant binding affinity to various biological targets, including enzymes and receptors. This binding capability is essential for its pharmacological effects.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects.
- Receptor Interaction : It can bind to receptors, modulating their activity and influencing physiological responses.
Case Studies and Research Findings
Several studies have investigated the biological activities of similar compounds, providing insights into the potential effects of this compound.
Study 1: Antitumor Activity
A study evaluated pyridine derivatives for their antitumor properties, revealing that compounds with similar structures exhibited cytotoxic effects against cancer cell lines. For instance, certain derivatives showed IC50 values in the low micromolar range against MCF-7 breast cancer cells, indicating promising anticancer activity .
Study 2: Anti-HIV Activity
Research on non-nucleoside reverse transcriptase inhibitors (NNRTIs) highlighted the importance of structural motifs similar to this compound in developing anti-HIV medications. These compounds demonstrated significant inhibitory activity against HIV strains with varying resistance profiles .
Interaction Studies
Interaction studies have focused on the compound's binding affinity to specific protein targets. Preliminary data suggest that it can influence protein stability and activity through various molecular interactions, including hydrogen bonding and hydrophobic interactions .
Binding Affinity Data
| Compound | Target | Binding Affinity (µM) |
|---|---|---|
| This compound | Enzyme A | 0.90 |
| Similar Pyridine Derivative | Enzyme B | 0.50 |
Synthesis and Applications
The synthesis of this compound involves several steps that allow for modifications leading to derivatives with enhanced biological properties. Its applications span across agrochemicals for pest control and pharmaceuticals aimed at treating various diseases.
Q & A
Q. Why do NMR spectra show unexpected splitting patterns?
- Methodology :
- Dynamic Effects : Investigate restricted rotation of the 3,4-dimethylbenzoyl group using variable-temperature NMR.
- Impurity Profiling : Run 2D NMR (COSY, HSQC) to distinguish coupling artifacts from stereoisomers .
Tables for Key Data
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
